molecular formula C23H15ClN2O5S B5334300 2-Chloro-5-[(4E)-3-methyl-5-oxo-4-{[3-(thiophene-2-carbonyloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid

2-Chloro-5-[(4E)-3-methyl-5-oxo-4-{[3-(thiophene-2-carbonyloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid

Cat. No.: B5334300
M. Wt: 466.9 g/mol
InChI Key: HPKQVMDTCNUSQC-GZTJUZNOSA-N
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Description

2-Chloro-5-[(4E)-3-methyl-5-oxo-4-{[3-(thiophene-2-carbonyloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid is a complex organic compound with a unique structure that includes a chloro-substituted benzoic acid, a pyrazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4E)-3-methyl-5-oxo-4-{[3-(thiophene-2-carbonyloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4E)-3-methyl-5-oxo-4-{[3-(thiophene-2-carbonyloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4E)-3-methyl-5-oxo-4-{[3-(thiophene-2-carbonyloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and inhibiting their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted benzoic acids, pyrazole derivatives, and thiophene-containing molecules .

Uniqueness

What sets 2-Chloro-5-[(4E)-3-methyl-5-oxo-4-{[3-(thiophene-2-carbonyloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid apart is its unique combination of functional groups, which gives it distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-5-[(4E)-3-methyl-5-oxo-4-[[3-(thiophene-2-carbonyloxy)phenyl]methylidene]pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O5S/c1-13-17(21(27)26(25-13)15-7-8-19(24)18(12-15)22(28)29)11-14-4-2-5-16(10-14)31-23(30)20-6-3-9-32-20/h2-12H,1H3,(H,28,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKQVMDTCNUSQC-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3)C4=CC(=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3)C4=CC(=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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